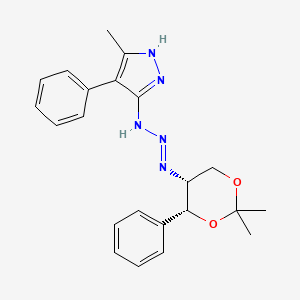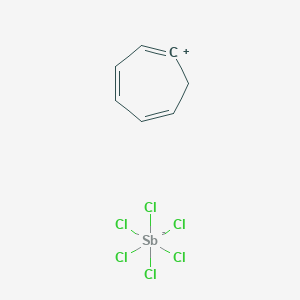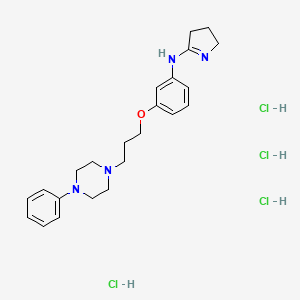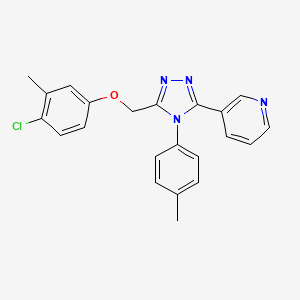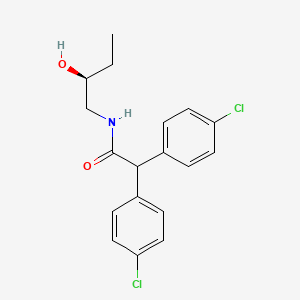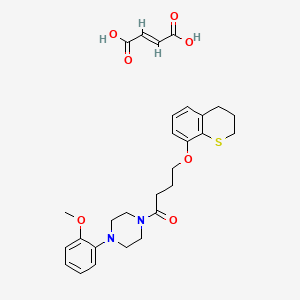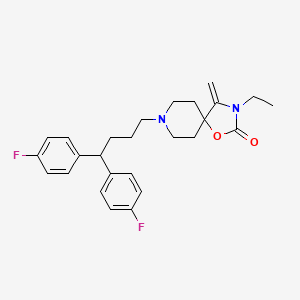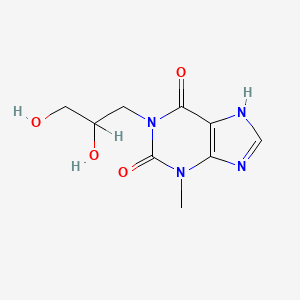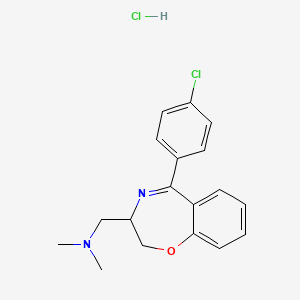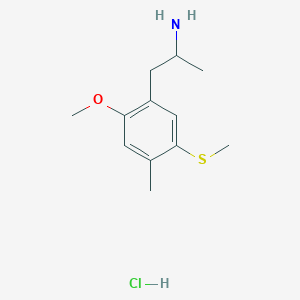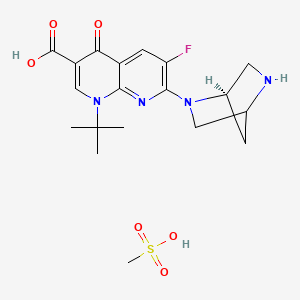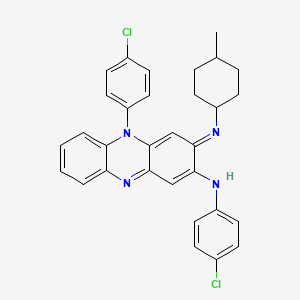
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide is a synthetic compound known for its significant applications in various fields, particularly in medicine and chemistry. This compound is a derivative of oxazaphosphorine and is characterized by its unique chemical structure, which includes chloroethyl groups and an oxazaphosphorine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazaphosphorine Ring: This is achieved through a cyclization reaction involving a suitable phosphoramide and an appropriate diol.
Introduction of Chloroethyl Groups: This step involves the reaction of the intermediate with chloroethylating agents under controlled conditions to ensure selective substitution.
Final Oxidation: The final step involves the oxidation of the intermediate to introduce the oxide functionality, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique chemical and pharmacological properties.
科学的研究の応用
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative with similar DNA cross-linking properties.
Ifosfamide: Similar in structure and function, used in cancer therapy.
Melphalan: An alkylating agent with similar mechanisms of action.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to form stable DNA cross-links and its selective targeting of rapidly dividing cells make it a valuable compound in cancer research and therapy.
特性
CAS番号 |
91173-09-0 |
|---|---|
分子式 |
C31H28Cl2N4 |
分子量 |
527.5 g/mol |
IUPAC名 |
N,5-bis(4-chlorophenyl)-3-(4-methylcyclohexyl)iminophenazin-2-amine |
InChI |
InChI=1S/C31H28Cl2N4/c1-20-6-12-23(13-7-20)35-28-19-31-29(18-27(28)34-24-14-8-21(32)9-15-24)36-26-4-2-3-5-30(26)37(31)25-16-10-22(33)11-17-25/h2-5,8-11,14-20,23,34H,6-7,12-13H2,1H3 |
InChIキー |
OBMKGSYJGAFZRM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)Cl)C=C2NC6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


